Digitoxigenin formate
CAS No.: 1250-96-0
Cat. No.: VC18414788
Molecular Formula: C24H34O5
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250-96-0 |
|---|---|
| Molecular Formula | C24H34O5 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | [(3S,5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] formate |
| Standard InChI | InChI=1S/C24H34O5/c1-22-8-5-17(29-14-25)12-16(22)3-4-20-19(22)6-9-23(2)18(7-10-24(20,23)27)15-11-21(26)28-13-15/h11,14,16-20,27H,3-10,12-13H2,1-2H3/t16-,17+,18-,19?,20?,22+,23-,24+/m1/s1 |
| Standard InChI Key | CYFZCSUWVQGZIF-ZXRSHIDQSA-N |
| Isomeric SMILES | C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC=O |
| Canonical SMILES | CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC=O |
Introduction
Chemical Identity and Structural Characteristics
Digitoxigenin formate is hypothesized to be the formate ester of digitoxigenin, where a hydroxyl group on the steroid nucleus is substituted with a formyloxy group. The parent compound, digitoxigenin (C₂₃H₃₄O₄), features a cyclopentanophenanthrene core with hydroxyl groups at positions 3β and 14β, along with a lactone ring at position 17β . Esterification typically occurs at one of the hydroxyl sites, most commonly the 3β position due to its steric accessibility .
Molecular Formula: C₂₄H₃₄O₅ (predicted for the monoformate ester)
Molecular Weight: 388.52 g/mol (calculated by adding 46.02 g/mol for the formate group to digitoxigenin’s 374.51 g/mol) .
IUPAC Name: 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-(Formyloxy)-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one .
Key Structural Features:
-
Steroid Backbone: A rigid tetracyclic structure critical for binding to Na⁺/K⁺-ATPase .
-
Lactone Ring: A five-membered unsaturated lactone at C17, essential for biological activity .
-
Formate Ester: Introduces enhanced lipophilicity compared to digitoxigenin, potentially improving membrane permeability .
Synthesis and Derivatization Strategies
The synthesis of digitoxigenin formate is extrapolated from methods used for digitoxigenin and its acylated analogs. A representative pathway involves:
Step 1: Preparation of Digitoxigenin
Digitoxigenin is synthesized from deoxycholic acid via multi-step functionalization, including oxidation, epoxidation, and cyclization . Key intermediates include 3β-acetoxy-12α-hydroxy-5β,14β-cardenolide, which undergoes saponification to yield digitoxigenin .
Step 2: Esterification with Formic Acid
Digitoxigenin is reacted with formic acid in the presence of a coupling agent (e.g., carbodiimide) to form the formate ester. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis .
Reaction Scheme:
Analytical Validation:
-
LC-MS/MS: Selective reaction monitoring (SRM) for the precursor-product ion transition m/z 389.5 → 353.3 (collision energy: 30 eV) .
-
NMR: Characteristic shifts for the formyl proton (~8.1 ppm in ¹H NMR) and carbonyl carbon (~160 ppm in ¹³C NMR) .
Physicochemical Properties
Thermal Behavior: The formate ester exhibits lower thermal stability than digitoxigenin due to the labile ester bond, decomposing at temperatures above 240°C .
Biological Activity and Mechanisms
Digitoxigenin formate likely retains the cardiotonic properties of digitoxigenin, which inhibits Na⁺/K⁺-ATPase, increasing intracellular Ca²⁺ concentrations and enhancing myocardial contractility . The formate moiety may modulate pharmacokinetics:
-
Enhanced Absorption: Increased lipophilicity could improve gastrointestinal absorption or transdermal delivery .
-
Prolonged Half-Life: Esterification may slow hepatic metabolism, extending plasma residence time .
Toxicity Profile:
-
Acute Toxicity: Digitoxigenin has an LD₅₀ of 1.2 mg/kg in mice (oral) . The formate ester may exhibit similar or greater toxicity due to improved bioavailability.
-
Hazard Codes: GHS06 (Skull and crossbones), H300 (Fatal if swallowed) .
Applications in Pharmaceutical Research
Topical Drug Delivery
Digitoxigenin-loaded alginate microspheres (2% w/w) demonstrated sustained release over 7 hours in vitro, suggesting potential for transdermal formulations . The formate ester could further optimize release kinetics by altering hydrophobicity.
Prodrug Development
Ester derivatives like digitoxigenin formate may serve as prodrugs, undergoing enzymatic hydrolysis to active digitoxigenin in target tissues . This strategy could mitigate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume